molecular formula C17H10F3NO3S2 B2925116 (5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 303056-54-4

(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B2925116
CAS No.: 303056-54-4
M. Wt: 397.39
InChI Key: JOFYGVGLDWMWPK-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Key structural features include:

  • 3,4-Dihydroxyphenyl substituent: Provides hydrogen-bonding capacity and polarity.
  • Trifluoromethylphenyl group: Enhances lipophilicity and metabolic stability.
  • Z-configuration: The stereochemistry at the exocyclic double bond (C5 position) influences molecular conformation and intermolecular interactions.

Properties

IUPAC Name

(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO3S2/c18-17(19,20)10-2-1-3-11(8-10)21-15(24)14(26-16(21)25)7-9-4-5-12(22)13(23)6-9/h1-8,22-23H/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFYGVGLDWMWPK-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/SC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

Structure and Properties

The molecular formula of the compound is C_{17}H_{10}F_3N_0_3S with a molecular weight of approximately 397.4 g/mol. The structural features include a thiazolidinone core with various substituents that contribute to its biological properties.

Antimicrobial Activity

Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising activity against various bacterial strains:

  • Mechanism of Action : The antimicrobial efficacy is attributed to the ability of the thiazolidinone scaffold to interact with bacterial cell membranes and inhibit essential cellular processes.
  • Case Study : In a study evaluating a series of thiazolidin-4-one derivatives, including the one discussed, significant antibacterial activity was observed against both Gram-positive and Gram-negative bacteria. For instance, derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus .

Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives is well-documented. This compound exhibits significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : Studies have shown that it can inhibit the proliferation of human colon adenocarcinoma (HT29) and breast cancer cells.
  • Mechanisms : The anticancer effects are believed to involve apoptosis induction and cell cycle arrest at the G2/M phase, primarily through the inhibition of cyclin-dependent kinases (CDK1) .
Cell LineIC50 (µM)Mechanism of Action
HT29 (Colon Cancer)15CDK1 inhibition, apoptosis induction
MCF7 (Breast Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Apoptosis via mitochondrial pathway

Other Biological Activities

Beyond antimicrobial and anticancer properties, thiazolidin-4-one derivatives exhibit a range of other bioactivities:

  • Antioxidant Activity : Compounds in this class have shown potential in scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Some derivatives have been reported to inhibit pro-inflammatory cytokines, indicating potential use in inflammatory conditions .
  • Antidiabetic Properties : Certain thiazolidinones demonstrate hypoglycemic effects, making them candidates for diabetes management .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Structural and Functional Group Comparisons

Compound Name Substituent at C5 Substituent at N3 Key Features References
Target Compound 3,4-Dihydroxyphenyl 3-(Trifluoromethyl)phenyl High polarity (dihydroxy), lipophilic CF₃ group
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxyphenyl Phenyl Intramolecular H-bonding (O–H⋯S); planar heterocyclic ring
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 3,4-Dimethoxyphenyl 4-Methylphenyl Electron-donating methoxy groups; reduced solubility
(5Z)-5-(Benzylidene)-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one Benzylidene Phenylimino Extended conjugation; U-shaped heterocyclic ring
(5Z)-5-(Thiophen-2-ylmethylidene)-3-[3-(trifluoromethyl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one Thiophen-2-yl 3-(Trifluoromethyl)phenyl Thiophene enhances π-stacking; CF₃ improves membrane permeability

Physicochemical and Electronic Properties

  • Hydrogen Bonding : The 3,4-dihydroxyphenyl group in the target compound facilitates intramolecular (O–H⋯S) and intermolecular H-bonding, influencing crystal packing and solubility. This contrasts with methoxy-substituted analogues (e.g., ), where reduced H-bonding capacity lowers aqueous solubility .
  • Planarity: The target compound’s heterocyclic ring (N1/C7/S1/C8/C9) is planar (r.m.s. deviation ~0.0145 Å), similar to ’s derivative. Non-planar conformations (e.g., ’s U-shaped ring) disrupt π-π stacking .

Q & A

Basic: What are the common synthetic routes for this compound?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 3,4-dihydroxybenzaldehyde derivatives with thiosemicarbazide under acidic conditions (e.g., acetic acid or HCl) to form a Schiff base intermediate.
  • Step 2: Cyclization of the intermediate with chloroacetic acid or its derivatives in the presence of sodium acetate, yielding the thiazolidinone core.
  • Step 3: Introduction of the 3-(trifluoromethyl)phenyl group via nucleophilic substitution or coupling reactions.

Key Reagents/Conditions:

  • Solvents: Ethanol, methanol, or DMF-acetic acid mixtures.
  • Temperature: Reflux (70–100°C) for 2–6 hours.
  • Purification: Recrystallization from DMF-ethanol or chromatography for higher purity .

Basic: Which spectroscopic and structural characterization methods are essential for confirming its identity?

Answer:

  • 1H/13C NMR: Assigns proton and carbon environments (e.g., Z/E configuration of the benzylidene group and trifluoromethyl resonance).
  • FT-IR: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-H absorption at ~2550 cm⁻¹).
  • X-ray Crystallography: Resolves stereochemistry and confirms the (5Z) configuration via bond angles and torsion analysis .
  • UV-Vis Spectroscopy: Monitors electronic transitions for stability studies under varying pH/temperature .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. protic solvents (ethanol, acetic acid) to balance solubility and reactivity.
  • Catalyst Use: Employ Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate cyclization.
  • Design of Experiments (DoE): Apply factorial designs to optimize temperature, stoichiometry, and reaction time. Monitor progress via HPLC/TLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.